molecular formula C41H68O14 B10798973 Astragalin A

Astragalin A

Cat. No.: B10798973
M. Wt: 785.0 g/mol
InChI Key: QMNWISYXSJWHRY-LAIONCCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astragalin A, also known as kaempferol 3-O-β-D-glucopyranoside, is a natural flavonoid compound with the molecular formula C21H20O11. It is derived from various plants, including the leaves of persimmon, seeds of green tea, and Morus alba L. This compound is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Astragalin A can be synthesized through several methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction is usually carried out under mild conditions to preserve the integrity of the flavonoid structure .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources using techniques such as solvent extraction, microwave-assisted extraction, and enzymatic hydrolysis. These methods are optimized to maximize yield and purity while minimizing the use of harmful solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: Astragalin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, benzoyl chloride, and other acylating agents.

Major Products:

Scientific Research Applications

Astragalin A has a wide range of applications in scientific research:

Mechanism of Action

Astragalin A exerts its effects through multiple mechanisms:

Properties

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3S,4R,5R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27+,28-,29+,30+,31?,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1

InChI Key

QMNWISYXSJWHRY-LAIONCCRSA-N

Isomeric SMILES

C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H](C2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Origin of Product

United States

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